molecular formula C86H103Cl3N10O34P2 B609769 Oritavancin diphosphate CAS No. 192564-14-0

Oritavancin diphosphate

Número de catálogo B609769
Número CAS: 192564-14-0
Peso molecular: 1989.09
Clave InChI: PWTROOMOPLCZHB-BHYQHFGMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Oritavancin diphosphate is a glycopeptide analog related to the vancomycin class of antibiotics. It inhibits the transpeptidase and transglycosylation steps of bacterial peptidoglycan cell-wall synthesis . It was discovered and initially developed by Eli Lilly and Co . It is used for the treatment of skin infections and has broad spectrum activity against gram-positive pathogens .


Synthesis Analysis

Oritavancin is a new-generation semisynthetic lipoglycopeptide antibiotic used to prevent the spread of vancomycin-resistant Gram-positive bacteria. The glycopeptide A82846B is the direct precursor of oritavancin . The vancomycin producer Amycolatopsis orientalis was used as a chassis for the construction of a strain producing high-quality A82846B .


Molecular Structure Analysis

The molecular formula of Oritavancin diphosphate is C86H103Cl3N10O34P2 . The molecular weight is 1989.1 g/mol .


Chemical Reactions Analysis

Oritavancin’s mechanism of action involves at least 3 known mechanisms: inhibition of transglycosylation, inhibition of transpeptidation, and cell membrane interaction/disruption .


Physical And Chemical Properties Analysis

Oritavancin diphosphate is a phosphate salt obtained by combining oritavancin with two molar equivalents of phosphoric acid .

Aplicaciones Científicas De Investigación

  • Pharmacokinetics and Safety : Oritavancin has been studied for its safety and pharmacokinetics in humans. It is well-tolerated and exhibits linear pharmacokinetics across a range of doses. Importantly, less than 5% of the administered drug is recovered in urine and feces after 7 days, indicating a long half-life and potential for sustained therapeutic concentrations (Bhavnani et al., 2004).

  • Mechanism of Action : Studies have shown that oritavancin inhibits bacterial cell wall formation by blocking the transglycosylation step in peptidoglycan biosynthesis. Its mechanism of action is different from other glycopeptide antibiotics such as vancomycin, as it can bind to both dipeptidyl and didepsipeptidyl residues of peptidoglycan precursors (Allen & Nicas, 2003).

  • Compatibility with Other Drugs : Research on oritavancin's compatibility with other drugs commonly used in acute care settings has been conducted. It is visually compatible with many intravenous drugs, which is essential for co-administration in clinical settings (Kumar & Mann, 2010).

  • Bacterial Killing Effectiveness : Oritavancin causes rapid bacterial killing by disrupting the membrane integrity of pathogens like Staphylococcus aureus and vancomycin-resistant Enterococci. This is attributed to the 4′-chlorobiphenylmethyl group in its structure (Belley et al., 2010).

  • Treatment of Acute Bacterial Skin Infections : In clinical trials, oritavancin has demonstrated efficacy in treating acute bacterial skin and skin structure infections (ABSSSIs), showing non-inferiority to vancomycin. It's particularly noted for its single-dose treatment advantage over multi-dose therapies (Corey et al., 2015).

  • Activity Against Resistant Bacteria : Oritavancin has shown significant in vitro activity against resistant pathogens like MRSA and vancomycin-resistant enterococci, suggesting its potential use in treating infections caused by these resistant strains (Mendes et al., 2012).

  • Use in Endocarditis and Biofilm-Related Infections : It has been suggested for use in treating endocarditis and biofilm-related infections due to its ability to kill stationary-phase and biofilm S. aureus cells (Belley et al., 2008).

Safety And Hazards

Oritavancin diphosphate is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . Adverse events have been mild and limited; the most common being administration site complaints, headache, rhinitis, dry skin, pain, increases in liver transaminases and accumulation of free cholesterol and phospholipids in phagocytic (macrophages) and nonphagocytic (fibroblast) cells .

Direcciones Futuras

On March 12, 2021 the FDA approved Kimyrsa, a complete course of therapy in a single, 1 hour 1200 mg infusion . This offers effective and time-efficient treatment for skin and skin structure infections .

Relevant Papers There are several relevant papers on Oritavancin diphosphate. One such paper is "The Clinical Efficacy of Multidose Oritavancin: A Systematic Review" .

Propiedades

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C86H97Cl3N10O26.2H3O4P/c1-35(2)22-51(92-7)77(110)98-67-69(105)42-15-20-55(49(88)24-42)120-57-26-44-27-58(73(57)125-84-74(71(107)70(106)59(34-100)122-84)124-62-32-86(6,76(109)37(4)119-62)93-33-38-8-10-39(11-9-38)40-12-17-45(87)18-13-40)121-56-21-16-43(25-50(56)89)72(123-61-31-85(5,91)75(108)36(3)118-61)68-82(115)97-66(83(116)117)48-28-46(101)29-54(103)63(48)47-23-41(14-19-53(47)102)64(79(112)99-68)96-80(113)65(44)95-78(111)52(30-60(90)104)94-81(67)114;2*1-5(2,3)4/h8-21,23-29,35-37,51-52,59,61-62,64-72,74-76,84,92-93,100-103,105-109H,22,30-34,91H2,1-7H3,(H2,90,104)(H,94,114)(H,95,111)(H,96,113)(H,97,115)(H,98,110)(H,99,112)(H,116,117);2*(H3,1,2,3,4)/t36-,37-,51+,52-,59+,61-,62-,64+,65+,66-,67+,68-,69+,70+,71-,72+,74+,75-,76-,84-,85-,86-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTROOMOPLCZHB-BHYQHFGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)OC1CC(C(C(O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O.OP(=O)(O)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)[C@H]([C@H](C(=O)N[C@H](C(=O)N6)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O.OP(=O)(O)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C86H103Cl3N10O34P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901027688
Record name Oritavancin diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1989.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oritavancin diphosphate

CAS RN

192564-14-0
Record name Oritavancin diphosphate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192564140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oritavancin diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORITAVANCIN DIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL1P93MKZN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
106
Citations
DJ Cada, DE Baker - Hospital Pharmacy, 2014 - journals.sagepub.com
Each month, subscribers to The Formulary Monograph Service receive 5 to 6 well-documented monographs on drugs that are newly released or are in late phase 3 trials. The …
Number of citations: 6 journals.sagepub.com
A Kumar, HJ Mann - American Journal of Health-System …, 2010 - academic.oup.com
Purpose The visual compatibility of the new intravenous antibiotic oritavancin diphosphate with various drugs commonly administered to patients in acute care settings was studied. …
Number of citations: 9 academic.oup.com
DA Hussar, A Nguyen - Journal of the American Pharmacists Association, 2014 - japha.org
However, the clinical importance of this data has not been established. The effectiveness of dalbavancin was demonstrated in two studies in which it was compared with a regimen of …
Number of citations: 4 www.japha.org
A Markham - Drugs, 2014 - Springer
Oritavancin (Orbactiv ® ) is a lipoglycopeptide antibacterial drug with activity against Gram-positive bacteria developed by The Medicines Company as a single-dose treatment for acute …
Number of citations: 36 link.springer.com
KT Choy, AYL Wong, P Kaewpreedee, SF Sia, D Chen… - Antiviral research, 2020 - Elsevier
… , 50 mM ribavirin, 2.5 mM oritavancin diphosphate). Oseltamivir carboxylate (10 mM in water) … Oritavancin diphosphate antibiotics FDA approved treatment for skin infection caused by …
Number of citations: 943 www.sciencedirect.com
FF Arhin, I Sarmiento, A Belley, GA McKay… - Antimicrobial agents …, 2008 - Am Soc Microbiol
… of 0.002% polysorbate 80 either at the last step (in the inoculum, as recommended for dalbavancin [5, 6, 16]) or at the first step (in the solvent used to dissolve oritavancin diphosphate …
Number of citations: 112 journals.asm.org
LR Karaoui, R El-Lababidi… - American journal of …, 2013 - academic.oup.com
… The visual compatibility of oritavancin diphosphate with selected coadministered drugs during simulated Y-site administration is described elsewhere. …
Number of citations: 23 academic.oup.com
B Das, C Sarkar, J Schachter - Pakistan Journal of …, 2013 - search.ebscohost.com
… In this experiment, oritavancin diphosphate was administered in a solution of 5% dextrose in water. In another study by Bhavnani et al, oritavancin at a dose of 5-10 …
Number of citations: 11 search.ebscohost.com
S Shaikh, KZ Ashwinbhai, R Gupta - 2023 - researchsquare.com
… In this study, only Oritavancin diphosphate formed polar interactions with Y77 and E259. However, it did not block the Y77-E259 interaction as in the case of TVP. This antibiotic has …
Number of citations: 2 www.researchsquare.com
DJ Cada, K Ingram, DE Baker - Hospital Pharmacy, 2014 - journals.sagepub.com
… Oritavancin Diphosphate … The DUE/MUE is on oritavancin diphosphate. …
Number of citations: 12 journals.sagepub.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.